1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride
Description
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride (CAS 33630-87-4) is a bicyclic organic compound with the molecular formula C₉H₁₄ClNO₂ and a molecular weight of 203.666 g/mol . Its structure features a 1-azabicyclo[2.2.2]oct-2-ene core, a conjugated ester group at position 3, and a hydrochloride salt. Key physical properties include a boiling point of 287.1°C, a flash point of 127.4°C, and a vapor pressure of 0.00193 mmHg at 25°C . This compound is utilized in pharmaceutical synthesis and as a precursor for bioactive molecules, as evidenced by its inclusion in commercial catalogs and research on azabicyclo derivatives .
Properties
IUPAC Name |
methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9(11)8-6-10-4-2-7(8)3-5-10;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHBWBLVDKMWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2CCC1CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630078 | |
| Record name | Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33630-87-4 | |
| Record name | Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Bicyclic Core
The bicyclic structure is typically constructed via cyclization reactions starting from suitable amine and alkene precursors. One documented approach involves the preparation of 3-hydroxy-3-methoxycarbonyl-1-azabicyclo[2.2.2]octane, which is then converted to the target compound.
Esterification and Functional Group Introduction
The carboxylic acid methyl ester group is introduced by esterification, often using methanol in the presence of an acid catalyst. This step ensures the methyl ester functionality at the 3-position of the bicyclic ring.
Formation of Hydrochloride Salt
The free base form of the compound is reacted with hydrochloric acid to form the hydrochloride salt, which improves stability and crystallinity. This is typically done by treating the compound with hydrogen chloride in ethanol or similar solvents, followed by recrystallization.
Representative Preparation Procedure
One well-documented method involves the following steps:
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | React 3-hydroxy-3-methoxycarbonyl-1-azabicyclo[2.2.2]octane with thionyl chloride | Reflux for 48 hours | Converts hydroxy group to chloride intermediate |
| 2 | Recrystallize product from acetone | Ambient temperature | Purifies the hydrochloride salt |
| 3 | Isolate crystalline hydrochloride salt | Filtration and drying | Yields pure this compound |
This method ensures high purity and yield of the hydrochloride salt suitable for further applications.
Alternative Synthetic Insights from Related Patents
A related synthetic approach described in patent literature involves:
- Starting from 1-azabicyclo[2.2.2]oct-3-one reacting with (R)-1-phenylethylamine to form an imine intermediate.
- Reduction of the imine to the corresponding amine.
- Hydrogenolysis using palladium on carbon catalyst in ethanol/water mixture under mild pressure and temperature.
- Subsequent acidification with hydrochloric acid to isolate the hydrochloride salt.
Key reaction parameters include:
| Parameter | Typical Range | Preferred Condition |
|---|---|---|
| Temperature | 10–40 °C | ~20 °C |
| Reaction Time | 12–84 hours (imine formation), 5–48 hours (hydrogenolysis) | 20–30 hours total |
| Catalyst | 10% Pd/C or 20% Pd/C | 10% Pd/C |
| Solvent | Tetrahydrofuran (THF) for imine formation; ethanol/water for hydrogenolysis | THF and 5:1 to 2:1 ethanol/water |
The final hydrochloride salt is obtained by acidifying the aqueous layer with 12N hydrochloric acid, followed by extraction, drying, and crystallization steps.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|
| Cyclization to form bicyclic amine | 1-azabicyclo[2.2.2]oct-3-one + (R)-1-phenylethylamine + Li2O | THF | 12–84 h at 15–30 °C |
| Reduction of imine intermediate | Hydrogenation with 10% Pd/C catalyst | Ethanol/water (5:1 to 2:1) | 5–48 h at ~20 °C, 0–20 psig H2 |
| Hydrochloride salt formation | Acidification with 12N HCl | Ethanol or acetone for recrystallization | Cooling to <5 °C for crystallization |
| Purification | Recrystallization | Toluene, acetone, or ethyl acetate | Ensures high purity |
Research Findings and Optimization Notes
- The use of lithium oxide during imine formation enhances reaction efficiency.
- Mild hydrogenation conditions with palladium catalysts prevent over-reduction and preserve bicyclic integrity.
- Acidification and crystallization steps are critical for isolating the hydrochloride salt in high purity.
- Solvent choice (e.g., ethanol/water mixtures, toluene, acetone) affects crystallization behavior and product yield.
- Reaction times and temperatures are optimized to balance conversion and stereochemical purity.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as alcohols.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target. The ester group can undergo hydrolysis, releasing the active form of the compound that exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Azabicyclo[2.2.2]octane-3-carboxylic acid methyl ester hydrochloride (CAS 54954-73-3)
- Molecular Formula: C₉H₁₆ClNO₂
- The molecular weight (217.68 g/mol) is slightly higher due to additional hydrogen atoms .
(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid methyl ester (CAS 885517-00-0)
- Molecular Formula: C₉H₁₅NO₂
- Key Difference : Substitution at position 2 (vs. position 3 in the target compound) and lack of a hydrochloride salt.
- Impact : Stereochemistry and substitution position influence spatial orientation, which may affect interactions with chiral receptors or enzymes .
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid ethyl ester hydrochloride
- Molecular Formula: C₁₀H₁₆ClNO₂
- Key Difference : Ethyl ester group (vs. methyl ester).
2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid ethyl ester derivatives
- Example : 2-[(1S)-1-Phenylethyl] derivative (CAS 210645-26-4).
- Key Difference : Nitrogen at position 2 (vs. position 1) and additional phenyl substituents.
- Impact : The 2-aza configuration and aromatic groups may enhance binding to hydrophobic pockets in biological targets .
1-Azabicyclo[2.2.2]octan-3-one hydrochloride
- Key Difference : Ketone group at position 3 (vs. ester).
- Impact : The ketone increases electrophilicity, making it more reactive in nucleophilic addition reactions, but reduces esterase-mediated metabolic stability .
Structural and Physicochemical Comparison Table
Biological Activity
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride, also known as methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate hydrochloride, is a bicyclic compound characterized by its unique nitrogen-containing structure. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₉H₁₄ClNO₂
- Molecular Weight : 203.66 g/mol
- CAS Number : 33630-87-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of these targets. The ester group can undergo hydrolysis, releasing the active form that exerts effects through biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticholinergic Properties : The compound has been studied for its potential anticholinergic effects, which may be beneficial in treating conditions related to excessive cholinergic activity.
- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, making it a candidate for further investigation in neurodegenerative diseases.
- Antimicrobial Activity : Some research indicates potential antimicrobial properties, although further studies are needed to confirm these findings.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticholinergic | Modulation of acetylcholine receptors | |
| Neuroprotective | Reduction in neuronal cell death in vitro | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Neuroprotective Effects
A study conducted on neuronal cultures demonstrated that treatment with this compound resulted in reduced apoptosis under oxidative stress conditions. The mechanism was linked to the modulation of apoptotic pathways, suggesting a protective role against neurodegeneration.
Case Study: Antimicrobial Activity
In vitro assays revealed that the compound exhibited significant antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial properties, warranting further exploration for therapeutic applications.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride?
Answer:
The synthesis typically involves esterification of the bicyclic carboxylic acid precursor followed by hydrochloride salt formation. Key intermediates include the free base (CAS 31539-88-5) and its methyl ester derivative, as noted in mass spectral databases . Protecting groups, such as tert-butyl carbamates (e.g., tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate), are often used to stabilize reactive intermediates during synthesis . Methodologies may adapt strategies from related bicyclic systems, such as quinuclidine derivatives, where stereoselective alkylation or cyclization steps are critical .
Basic: How is the structural elucidation of this compound achieved using crystallographic techniques?
Answer:
X-ray crystallography with programs like SHELX (e.g., SHELXL for refinement) is the gold standard. The bicyclic framework and ester functional group produce distinct diffraction patterns. SHELX’s robustness in handling small-molecule data allows precise determination of bond angles, torsional strains, and chloride ion positioning in the hydrochloride salt . Challenges include resolving disorder in the bicyclic ring system, which requires iterative refinement cycles .
Basic: What analytical methods validate the purity and identity of this compound?
Answer:
- Mass Spectrometry (MS): The molecular ion peak (C₉H₁₃NO₂, MW 167.21 for the free base) and fragmentation patterns (e.g., loss of methyl ester or HCl) are analyzed using EPA/NIH spectral databases .
- High-Performance Liquid Chromatography (HPLC): Pharmacopeial methods for related azabicyclic compounds (e.g., mezlocillin) can be adapted, focusing on retention time and peak symmetry .
- Nuclear Magnetic Resonance (NMR): Distinct signals for the bicyclic protons (δ 3.0–4.0 ppm) and ester carbonyl (δ 170–175 ppm) confirm structural integrity .
Advanced: How does the stereochemistry of this compound influence its pharmacological potential?
Answer:
The rigid bicyclic structure and ester group position impact receptor binding. For example, spiro derivatives of azabicyclo compounds (e.g., sc-391541) act as intermediates in synthesizing Cevimeline, a muscarinic agonist, where stereochemistry dictates cholinergic activity . Computational docking studies paired with crystallographic data (SHELX-refined) can predict interactions with targets like acetylcholine receptors .
Advanced: What challenges arise in resolving structural discrepancies during crystallographic refinement?
Answer:
Disorder in the bicyclic ring or chloride counterion placement may lead to poor Fourier maps. SHELX’s dual-space algorithms (SHELXD/SHELXE) mitigate this by iterating between real and reciprocal space, but manual intervention is often required. For example, thermal motion in the methyl ester group can obscure electron density, necessitating constraints on bond lengths and angles .
Advanced: How is this compound utilized as a precursor in organic synthesis?
Answer:
Its bicyclic core serves as a scaffold for bioactive molecules. For instance:
- Anticholinergic Agents: Derivatives like 1-Azabicyclo[2.2.2]octan-3-ol benzilate are precursors to neuroactive compounds .
- Antibiotics: Analogous azabicyclo structures are found in β-lactam antibiotics (e.g., mezlocillin), where the bicyclic system enhances stability against bacterial enzymes .
Synthetic protocols often involve functionalization at the 3-carboxylate position via nucleophilic substitution or coupling reactions .
Methodological: How are pharmacopeial standards applied to ensure batch consistency?
Answer:
- Impurity Profiling: HPLC methods from pharmacopeial monographs (e.g., USP 3914) are modified to detect byproducts like unreacted carboxylic acid or demethylated esters .
- Salt-Stoichiometry Verification: Titration (e.g., argentometric for chloride) confirms a 1:1 hydrochloride ratio, critical for solubility and stability .
Methodological: What strategies address CAS registry discrepancies for this compound?
Answer:
Variations in CAS numbers (e.g., 54954-73-3 vs. 33630-87-4) often reflect salt forms or stereoisomers. Cross-referencing synthetic protocols and analytical data (e.g., NMR, MS) clarifies identity. For example, specifies the hydrochloride salt, while may denote a different counterion or polymorph .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
